An In-depth Technical Guide to the Physicochemical Properties of Sodium Nonanoate
An In-depth Technical Guide to the Physicochemical Properties of Sodium Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nonanoate (B1231133), the sodium salt of nonanoic acid (also known as pelargonic acid), is an anionic surfactant with a nine-carbon aliphatic chain. Its amphiphilic nature, comprising a hydrophobic nine-carbon tail and a hydrophilic carboxylate head group, allows it to reduce surface tension at interfaces, making it a versatile compound in various scientific and industrial applications. It is utilized as an emulsifier, stabilizer, and solubilizing agent in fields ranging from personal care products to pharmaceutical formulations.[1][2] In drug development, sodium nonanoate serves as a surfactant that can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] This technical guide provides a comprehensive overview of the core physicochemical properties of sodium nonanoate, detailed experimental protocols for their determination, and a summary of its applications.
Core Physicochemical Properties
The fundamental properties of sodium nonanoate are summarized in the tables below. These values are crucial for understanding its behavior in various media and for designing formulations.
Table 1: General Physicochemical Properties of Sodium Nonanoate
| Property | Value | Reference(s) |
| IUPAC Name | Sodium nonanoate | |
| Synonyms | Sodium pelargonate, Nonanoic acid sodium salt | [4] |
| CAS Number | 14047-60-0 | [4] |
| Molecular Formula | C₉H₁₇NaO₂ | [4] |
| Molecular Weight | 180.22 g/mol | [4] |
| Appearance | White to off-white solid, powder, or crystal | [4] |
| Melting Point | ~250°C | [5] |
| pKa (of Nonanoic Acid) | 4.94 - 4.96 (at 25°C) | [6][7] |
| Critical Micelle Concentration (CMC) | Estimated between 86 mM and 300 mM in water | [8] |
Note on CMC: An experimental value for sodium nonanoate (C9) was not found in a comprehensive literature search. The provided range is an estimate based on the established trend of decreasing CMC with increasing alkyl chain length. The experimental CMC for sodium caprylate (C8) is ~300 mM, and for sodium decanoate (B1226879) (C10) is ~86 mM.[8] Therefore, the CMC of sodium nonanoate is expected to fall within this range.
Table 2: Solubility Profile of Sodium Nonanoate
| Solvent | Solubility | Reference(s) |
| Water (H₂O) | ≥ 100 mg/mL (554.88 mM) | [1] |
| Chloroform | Nonanoic acid is very soluble | [6] |
| Ether | Nonanoic acid is very soluble | [6] |
| Hexane | Nonanoic acid is very soluble | [6] |
Acidity and Solution Behavior
The behavior of sodium nonanoate in aqueous solution is governed by the pKa of its conjugate acid, nonanoic acid. The pKa of approximately 4.95 indicates the equilibrium between the protonated (nonanoic acid) and deprotonated (nonanoate anion) forms.[6]
-
Below pH 4.95: The equilibrium shifts towards the protonated, uncharged nonanoic acid form, which is poorly soluble in water ("oily liquid").[6]
-
Above pH 4.95: The equilibrium favors the deprotonated, anionic nonanoate form. As the sodium salt, it is highly soluble in water and functions as a surfactant.
This relationship is fundamental to its application in formulations where pH control is critical.
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and formulation development. The following sections detail standard methodologies for key parameters of sodium nonanoate.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. This is a critical parameter as many properties of the solution, such as surface tension and conductivity, change abruptly at this point.[6]
This is a primary and widely used method for determining the CMC of both ionic and non-ionic surfactants.[8]
Principle: Below the CMC, adding surfactant causes a sharp decrease in the surface tension of the solution as monomers populate the air-water interface. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in little to no further change in surface tension. The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of surfactant concentration.[9]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of sodium nonanoate in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Instrumentation: Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) calibrated according to the manufacturer's instructions.[10]
-
Measurement:
-
Measure the surface tension of the pure solvent (deionized water) first.
-
Sequentially measure the surface tension of each prepared dilution, starting from the lowest concentration.
-
Ensure temperature equilibrium is reached for each measurement, as surface tension is temperature-dependent.
-
-
Data Analysis:
-
Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will show two linear regions with different slopes.
-
Perform a linear regression on the data points in both the rapidly decreasing region and the plateau region.
-
The concentration at the intersection of these two lines is the CMC.[9]
-
This method is highly effective for ionic surfactants like sodium nonanoate.
Principle: In a dilute solution (below CMC), sodium nonanoate exists as individual sodium (Na⁺) and nonanoate (C₉H₁₇O₂⁻) ions, and the electrical conductivity increases linearly with concentration. When micelles form (above CMC), the nonanoate anions aggregate. While the micelles are charged, their mobility is much lower than that of the individual ions due to their larger size and the binding of some counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot corresponds to the CMC.[7]
Methodology:
-
Preparation of Solutions: As with the surface tension method, prepare a series of aqueous solutions of sodium nonanoate with varying concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Measure the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each solution, starting from the most dilute.
-
Rinse the conductivity probe with deionized water and the next solution to be measured between readings to prevent cross-contamination.
-
-
Data Analysis:
-
Plot the specific conductivity (κ, in S/m) versus the surfactant concentration (C).
-
The plot will exhibit two distinct linear segments.
-
Determine the intersection of the two lines by linear regression. The concentration at this intersection point is the CMC.
-
Applications in Research and Drug Development
Sodium nonanoate's defined physicochemical properties make it a valuable tool for researchers and formulation scientists.
-
Surfactant and Emulsifier: It is widely used as a primary or secondary emulsifier in the creation of oil-in-water (o/w) emulsions for cosmetic and pharmaceutical applications. Its ability to stabilize emulsions enhances the texture and consistency of products like creams and lotions.[3]
-
Solubilizing Agent: In drug development, many APIs exhibit poor aqueous solubility, which limits their bioavailability. Sodium nonanoate can be used in formulations to form micelles that encapsulate these hydrophobic drug molecules, thereby increasing their solubility in aqueous media.[3]
-
Permeation Enhancer: As a medium-chain fatty acid salt, sodium nonanoate can transiently and reversibly disrupt the lipid bilayer of cell membranes, which can be leveraged to enhance the permeation of drugs across biological barriers like the skin or intestinal epithelium.
-
Research Tool: In laboratory settings, it serves as a standard anionic surfactant for studying micellization, protein-surfactant interactions, and as a component in cleaning solutions.[3] It is also used as an intermediate in the synthesis of other organic compounds, including agrochemicals and pharmaceuticals.[1][2]
Conclusion
Sodium nonanoate is a well-characterized anionic surfactant with properties that are highly dependent on concentration and pH. Its ability to self-assemble into micelles above a critical concentration and its favorable solubility profile make it a functional excipient in drug delivery systems and a versatile compound in broader chemical research. The experimental protocols detailed in this guide provide a robust framework for the precise characterization required for its effective application in scientific and developmental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tegewa.de [tegewa.de]
- 10. researchgate.net [researchgate.net]
